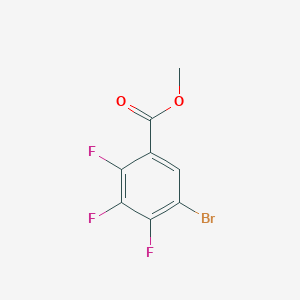

Methyl 5-bromo-2,3,4-trifluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2,3,4-trifluorobenzoate (MBTFB) is an important organic compound that has been studied extensively due to its diverse applications in the fields of organic synthesis, scientific research, and lab experiments. MBTFB is a colorless, crystalline solid with a molecular formula of C7H3BrF3O2 and a molecular weight of 246.02 g/mol. It is soluble in most organic solvents and has a high boiling point of 240°C.

Scientific Research Applications

Continuous Flow Synthesis in Material Science

Deng et al. (2015) discussed a continuous flow synthesis approach for producing 2,4,5-trifluorobenzoic acid, a compound related to Methyl 5-bromo-2,3,4-trifluorobenzoate, highlighting its importance in the pharmaceutical industry and material science. This method involves a microflow process utilizing Grignard exchange reactions, demonstrating the potential for efficient and high-yield production of complex fluorinated compounds (Deng et al., 2015).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, which could be synthesized from intermediates like Methyl 5-bromo-2,3,4-trifluorobenzoate, show potential as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their excellent photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Organic Synthesis

Stander-Grobler et al. (2011) explored carbene complexes derived from thiazole, which could be synthesized using brominated intermediates similar to Methyl 5-bromo-2,3,4-trifluorobenzoate. These complexes were used to catalyze Suzuki–Miyaura aryl coupling, demonstrating the compound's utility in facilitating complex organic synthesis reactions (Stander-Grobler et al., 2011).

Molecular Properties and NLO Activity

Saxena et al. (2015) conducted a vibrational study and analyzed the molecular properties of Methyl 2-amino 5-bromobenzoate, closely related to Methyl 5-bromo-2,3,4-trifluorobenzoate. Through density functional theory, they investigated its electronic properties and potential for nonlinear optical (NLO) activity, providing insights into the material's applications in optical materials and devices (Saxena, Agrawal, & Gupta, 2015).

Fire Retardant Materials

Jamain et al. (2020) synthesized novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. The methodology potentially involves intermediates like Methyl 5-bromo-2,3,4-trifluorobenzoate for the synthesis of compounds with improved fire retardant properties, indicating the chemical's role in enhancing the safety of materials (Jamain, Khairuddean, & Guan-Seng, 2020).

properties

IUPAC Name |

methyl 5-bromo-2,3,4-trifluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVMADPTUUTJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2,3,4-trifluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2729230.png)

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2729240.png)

![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2729246.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)